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Compound of Interest

Compound Name: SDR-04

Cat. No.: B15570214 Get Quote

This guide provides a comprehensive comparison of the transcriptomic landscape in cells

expressing the novel short-chain dehydrogenase/reductase SDR-04 versus control cells. The

data presented herein offers insights into the molecular pathways modulated by SDR-04,

highlighting its potential as a therapeutic target. This analysis is intended for researchers,

scientists, and drug development professionals engaged in oncology and metabolic disease

research.

Introduction to SDR-04
SDR-04 is a recently identified member of the short-chain dehydrogenase/reductase (SDR)

superfamily. Preliminary studies suggest its involvement in cellular stress response and

metabolic reprogramming. To elucidate its function, a comparative transcriptomic analysis was

performed on a human cell line engineered to overexpress SDR-04.

Quantitative Transcriptomic Data
The following tables summarize the key findings from the RNA-sequencing (RNA-Seq) analysis

of SDR-04 expressing cells compared to isogenic control cells.

Table 1: Top 10 Differentially Expressed Genes (DEGs) in
SDR-04 Expressing Cells
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Gene Symbol Gene Name
Log2 Fold
Change

p-value FDR

HSPA6

Heat Shock

Protein Family A

(Hsp70) Member

6

4.2 1.5e-8 4.5e-7

DDIT3

DNA Damage

Inducible

Transcript 3

3.8 3.2e-8 9.1e-7

TRIB3
Tribbles

Pseudokinase 3
3.5 8.1e-8 2.1e-6

HMOX1
Heme

Oxygenase 1
3.1 1.2e-7 3.0e-6

SLC7A11

Solute Carrier

Family 7 Member

11

2.9 2.5e-7 5.8e-6

GCLM

Glutamate-

Cysteine Ligase

Modifier Subunit

2.6 4.1e-7 8.9e-6

NQO1

NAD(P)H

Quinone

Dehydrogenase

1

2.4 6.3e-7 1.3e-5

ERO1A

Endoplasmic

Reticulum

Oxidoreductase

1 Alpha

-2.1 9.8e-7 1.9e-5

SCD
Stearoyl-CoA

Desaturase
-2.5 5.4e-7 1.1e-5

FADS2
Fatty Acid

Desaturase 2
-2.8 3.7e-7 7.9e-6
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Table 2: Enriched Signaling Pathways in SDR-04
Expressing Cells

Pathway Name
(KEGG)

p-value FDR Genes

Unfolded Protein

Response
1.2e-6 3.6e-5 HSPA6, DDIT3, TRIB3

NRF2-mediated

Oxidative Stress

Response

3.8e-6 9.5e-5
HMOX1, SLC7A11,

GCLM, NQO1

Ferroptosis 8.2e-6 1.8e-4 SLC7A11, GCLM

Fatty Acid Metabolism 1.5e-5 3.2e-4 SCD, FADS2

p53 Signaling

Pathway
2.1e-5 4.1e-4 DDIT3

Signaling Pathways and Experimental Workflow
The following diagrams illustrate the putative signaling pathway affected by SDR-04 and the

experimental workflow used for this study.
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Caption: Putative SDR-04 signaling pathway in response to cellular stress.
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Caption: Experimental workflow for comparative transcriptomics.

Experimental Protocols
Cell Culture and Transfection
HEK293T cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented

with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2

incubator. For SDR-04 overexpression, cells were transfected with a pcDNA3.1 vector

containing the full-length human SDR-04 cDNA using Lipofectamine 3000 (Invitrogen)

according to the manufacturer's instructions. Control cells were transfected with an empty

pcDNA3.1 vector. Stably transfected cells were selected using G418 (800 µg/mL).

RNA Extraction and Quality Control
Total RNA was extracted from SDR-04 expressing and control cells using the RNeasy Mini Kit

(Qiagen) following the manufacturer's protocol. RNA concentration and purity were assessed

using a NanoDrop spectrophotometer (Thermo Fisher Scientific). RNA integrity was evaluated

using the Agilent 2100 Bioanalyzer (Agilent Technologies). Samples with an RNA Integrity

Number (RIN) > 9.0 were used for library preparation.

RNA-Sequencing Library Preparation and Sequencing
RNA-sequencing libraries were prepared from 1 µg of total RNA using the NEBNext Ultra II

RNA Library Prep Kit for Illumina (New England Biolabs) according to the manufacturer's

instructions. Poly(A) mRNA was isolated using oligo(dT) magnetic beads. The purified mRNA

was fragmented and used for first-strand and second-strand cDNA synthesis. The resulting

double-stranded cDNA was end-repaired, A-tailed, and ligated to Illumina sequencing adapters.

The ligated products were amplified by PCR to generate the final cDNA libraries. The quality

and quantity of the libraries were assessed using the Agilent 2100 Bioanalyzer and Qubit

Fluorometer (Thermo Fisher Scientific). The libraries were sequenced on an Illumina NovaSeq

6000 platform with a 150 bp paired-end read length.

Data Analysis
Raw sequencing reads were first processed to remove adapter sequences and low-quality

reads using Trimmomatic. The quality of the filtered reads was assessed using FastQC. The

clean reads were then aligned to the human reference genome (GRCh38) using STAR aligner.
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Gene expression levels were quantified as Transcripts Per Million (TPM) using RSEM.

Differential expression analysis was performed using DESeq2 in R. Genes with a false

discovery rate (FDR) < 0.05 and a |log2 fold change| > 1 were considered differentially

expressed. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG)

pathway enrichment analyses were performed using g:Profiler to identify biological processes

and pathways affected by SDR-04 expression.

Conclusion
The comparative transcriptomic analysis of SDR-04 expressing cells reveals a significant

upregulation of genes involved in the unfolded protein response and NRF2-mediated oxidative

stress response, suggesting a role for SDR-04 in cellular adaptation to stress. Conversely, a

downregulation of genes related to fatty acid metabolism was observed. These findings provide

a foundation for further investigation into the precise molecular mechanisms of SDR-04 and its

potential as a therapeutic target in diseases characterized by cellular stress and metabolic

dysregulation.

To cite this document: BenchChem. [Comparative Transcriptomic Analysis of SDR-04
Expressing Cells]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15570214#comparative-transcriptomics-of-sdr-04-
expressing-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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